molecular formula C20H22N4O3S2 B2922709 4-(dimethylamino)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 881042-54-2

4-(dimethylamino)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No. B2922709
CAS RN: 881042-54-2
M. Wt: 430.54
InChI Key: CXGKEPIQIFUSGP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a dimethylamino group, a benzothiazole group, and a pyrrolidinylsulfonyl group. These groups are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole and benzoic acid moieties suggests that the compound may have aromatic properties, which could affect its chemical behavior .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the dimethylamino group might participate in acid-base reactions, while the benzothiazole group might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of intermolecular forces .

Scientific Research Applications

Catalysis in Organic Synthesis

This compound serves as a nucleophilic catalyst in organic synthesis. It facilitates various reactions, including esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, and Steglich rearrangement . Its ability to act as a catalyst is crucial for enhancing reaction rates and improving yields in synthetic chemistry.

Transesterification of Beta-Keto Esters

In the field of ester chemistry, this compound is an effective catalyst for the transesterification of beta-keto esters . This application is significant in the production of various ester compounds, which are essential in pharmaceuticals, fragrances, and polymers.

Silylation of Alcohols

The compound is used in the silylation of alcohols, a process important for protecting hydroxyl groups during chemical synthesis . This step is vital in multi-step organic syntheses where selective reactions are required.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its biological activity, optimizing its synthesis, or exploring its potential uses in fields like medicine or materials science .

properties

IUPAC Name

4-(dimethylamino)-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-23(2)15-7-5-14(6-8-15)19(25)22-20-21-17-10-9-16(13-18(17)28-20)29(26,27)24-11-3-4-12-24/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGKEPIQIFUSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylamino)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide

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